molecular formula C16H24N2O2 B3098027 ({1-[(4-Ethoxyphenyl)acetyl]piperidin-4-yl}methyl)amine CAS No. 1326845-69-5

({1-[(4-Ethoxyphenyl)acetyl]piperidin-4-yl}methyl)amine

Cat. No.: B3098027
CAS No.: 1326845-69-5
M. Wt: 276.37
InChI Key: CPWYGKHDGYAGRS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({1-[(4-Ethoxyphenyl)acetyl]piperidin-4-yl}methyl)amine typically involves the reaction of 4-ethoxyphenylacetic acid with piperidine under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The resulting intermediate is then subjected to further reactions to introduce the methylamine group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

({1-[(4-Ethoxyphenyl)acetyl]piperidin-4-yl}methyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines .

Scientific Research Applications

Chemistry

In chemistry, ({1-[(4-Ethoxyphenyl)acetyl]piperidin-4-yl}methyl)amine is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of new synthetic methodologies and reaction mechanisms .

Biology

In biological research, this compound is used to study the interactions between proteins and small molecules. It serves as a probe in proteomics to identify and characterize protein functions .

Medicine

In the medical field, this compound is investigated for its potential therapeutic applications. It is studied for its effects on various biological pathways and its potential as a drug candidate .

Industry

In industrial applications, this compound is used in the development of new materials and chemical processes. It is also employed in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of ({1-[(4-Ethoxyphenyl)acetyl]piperidin-4-yl}methyl)amine involves its interaction with specific molecular targets. It binds to proteins and enzymes, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

({1-[(4-Ethoxyphenyl)acetyl]piperidin-4-yl}methyl)amine is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its ethoxyphenyl and piperidine moieties contribute to its versatility and effectiveness in various applications .

Properties

IUPAC Name

1-[4-(aminomethyl)piperidin-1-yl]-2-(4-ethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-2-20-15-5-3-13(4-6-15)11-16(19)18-9-7-14(12-17)8-10-18/h3-6,14H,2,7-12,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWYGKHDGYAGRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CCC(CC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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